molecular formula C6H6N4S6 B12580414 2,2'-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) CAS No. 184642-14-6

2,2'-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)

Cat. No.: B12580414
CAS No.: 184642-14-6
M. Wt: 326.5 g/mol
InChI Key: IJMXYWVDDLINJL-UHFFFAOYSA-N
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Description

2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the reaction of appropriate thiadiazole precursors with sulfur sources under controlled conditions. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired tetrasulfane linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols and disulfides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Disulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
  • 2,2’-(Trisulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
  • 2,2’-(Tetrasulfane-1,4-diyl)bis(5-ethyl-1,3,4-thiadiazole)

Uniqueness

2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its tetrasulfane linkage, which imparts distinct chemical and biological properties. This linkage enhances the compound’s reactivity and potential for forming covalent bonds with biological molecules, making it a valuable candidate for various applications .

Properties

CAS No.

184642-14-6

Molecular Formula

C6H6N4S6

Molecular Weight

326.5 g/mol

IUPAC Name

2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)tetrasulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C6H6N4S6/c1-3-7-9-5(11-3)13-15-16-14-6-10-8-4(2)12-6/h1-2H3

InChI Key

IJMXYWVDDLINJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SSSSC2=NN=C(S2)C

Origin of Product

United States

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